Cas no 2680899-88-9 (2-(1-Acetyl-5,5-difluoroazepan-4-yl)acetic acid)
2-(1-Acetyl-5,5-difluoroazepan-4-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2680899-88-9
- EN300-28275961
- 2-(1-acetyl-5,5-difluoroazepan-4-yl)acetic acid
- 2-(1-Acetyl-5,5-difluoroazepan-4-yl)acetic acid
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- Inchi: 1S/C10H15F2NO3/c1-7(14)13-4-2-8(6-9(15)16)10(11,12)3-5-13/h8H,2-6H2,1H3,(H,15,16)
- InChI Key: SZJAIOXSLVZQNU-UHFFFAOYSA-N
- SMILES: FC1(CCN(C(C)=O)CCC1CC(=O)O)F
Computed Properties
- Exact Mass: 235.10199966g/mol
- Monoisotopic Mass: 235.10199966g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 57.6Ų
2-(1-Acetyl-5,5-difluoroazepan-4-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28275961-0.05g |
2-(1-acetyl-5,5-difluoroazepan-4-yl)acetic acid |
2680899-88-9 | 95.0% | 0.05g |
$1176.0 | 2025-03-19 | |
| Enamine | EN300-28275961-0.1g |
2-(1-acetyl-5,5-difluoroazepan-4-yl)acetic acid |
2680899-88-9 | 95.0% | 0.1g |
$1232.0 | 2025-03-19 | |
| Enamine | EN300-28275961-0.25g |
2-(1-acetyl-5,5-difluoroazepan-4-yl)acetic acid |
2680899-88-9 | 95.0% | 0.25g |
$1288.0 | 2025-03-19 | |
| Enamine | EN300-28275961-0.5g |
2-(1-acetyl-5,5-difluoroazepan-4-yl)acetic acid |
2680899-88-9 | 95.0% | 0.5g |
$1344.0 | 2025-03-19 | |
| Enamine | EN300-28275961-1.0g |
2-(1-acetyl-5,5-difluoroazepan-4-yl)acetic acid |
2680899-88-9 | 95.0% | 1.0g |
$1400.0 | 2025-03-19 | |
| Enamine | EN300-28275961-2.5g |
2-(1-acetyl-5,5-difluoroazepan-4-yl)acetic acid |
2680899-88-9 | 95.0% | 2.5g |
$2745.0 | 2025-03-19 | |
| Enamine | EN300-28275961-5.0g |
2-(1-acetyl-5,5-difluoroazepan-4-yl)acetic acid |
2680899-88-9 | 95.0% | 5.0g |
$4060.0 | 2025-03-19 | |
| Enamine | EN300-28275961-10.0g |
2-(1-acetyl-5,5-difluoroazepan-4-yl)acetic acid |
2680899-88-9 | 95.0% | 10.0g |
$6020.0 | 2025-03-19 |
2-(1-Acetyl-5,5-difluoroazepan-4-yl)acetic acid Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on 2-(1-Acetyl-5,5-difluoroazepan-4-yl)acetic acid
Comprehensive Overview of 2-(1-Acetyl-5,5-difluoroazepan-4-yl)acetic acid (CAS No. 2680899-88-9)
In the rapidly evolving field of pharmaceutical and chemical research, 2-(1-Acetyl-5,5-difluoroazepan-4-yl)acetic acid (CAS No. 2680899-88-9) has emerged as a compound of significant interest. This molecule, characterized by its unique difluoroazepane core and acetylacetic acid moiety, is gaining attention for its potential applications in drug discovery and material science. Researchers are particularly intrigued by its structural versatility, which allows for modifications that could lead to breakthroughs in bioactive compound synthesis and medicinal chemistry.
The compound's CAS number 2680899-88-9 serves as a critical identifier in global chemical databases, ensuring precise tracking and regulatory compliance. Its systematic name, 2-(1-Acetyl-5,5-difluoroazepan-4-yl)acetic acid, reflects its intricate molecular architecture, combining a seven-membered azepane ring with strategically placed fluorine atoms. This design is increasingly relevant in contemporary research, as fluorinated compounds are known to enhance metabolic stability and binding affinity in therapeutic agents—a topic frequently searched in AI-driven drug design platforms.
Recent trends in green chemistry have spotlighted compounds like 2-(1-Acetyl-5,5-difluoroazepan-4-yl)acetic acid due to their potential for sustainable synthesis routes. Environmental-conscious researchers often query about eco-friendly fluorination methods and low-toxicity intermediates, making this compound a candidate for discussion in such contexts. Its balanced physicochemical properties—including moderate lipophilicity and hydrogen-bonding capacity—align with current demands for drug-like molecules that comply with Lipinski's Rule of Five.
From a technical perspective, the 5,5-difluoroazepane scaffold in this compound is noteworthy for its conformational rigidity, a feature highly valued in structure-activity relationship (SAR) studies. Computational chemists frequently explore such frameworks using molecular docking simulations, as evidenced by rising search volumes for AI-assisted molecular modeling tools. The acetic acid side chain further provides a handle for derivatization, enabling the creation of prodrug formulations or bioconjugates—an area of growing interest in targeted drug delivery systems.
In analytical chemistry, CAS 2680899-88-9 presents distinct challenges and opportunities. Advanced techniques like LC-MS and NMR spectroscopy are essential for characterizing its purity and stability, topics that dominate forums on analytical method development. The compound's fluorine atoms also make it amenable to 19F-NMR studies, a technique gaining traction for its sensitivity in probing molecular interactions—a frequently searched term among spectroscopists.
The commercial landscape for 2-(1-Acetyl-5,5-difluoroazepan-4-yl)acetic acid reflects broader market trends toward custom synthesis and high-value intermediates. Procurement specialists often search for GMP-grade synthetic building blocks, positioning this compound as a potential candidate for contract research organizations (CROs). Its structural features align with industry needs for fragment-based drug discovery libraries, another hot topic in pharmaceutical outsourcing discussions.
Looking ahead, the scientific community anticipates expanded applications of 2680899-88-9 in peptide mimetics and enzyme inhibitor design. These areas correlate with rising Google searches for next-generation therapeutics and small molecule modulators. As research continues, the compound's role in addressing undruggable targets—a persistent challenge in precision medicine—may further elevate its profile in both academic and industrial settings.
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